

# Application Notes: Protocol for Radiolabeling Gly-Glu-Gly with Technetium-99m

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## Compound of Interest

Compound Name: Gly-Glu-Gly

Cat. No.: B1337359

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## Introduction

Radiolabeled peptides are crucial tools for in-vitro and in-vivo tracer studies in drug development and molecular imaging research. Technetium-99m ( $^{99m}\text{Tc}$ ) is a preferred radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its ideal decay characteristics (140 keV gamma emission, 6-hour half-life) and convenient availability from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator.

This protocol details a robust method for radiolabeling the tripeptide Glycyl-L-glutamyl-L-glycine (**Gly-Glu-Gly**) with  $^{99m}\text{Tc}$ . The process involves a two-stage approach:

- **Conjugation:** A bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), is covalently attached to the N-terminus of the **Gly-Glu-Gly** peptide.
- **Radiolabeling:** The HYNIC-conjugated peptide is then complexed with  $^{99m}\text{Tc}$  in the presence of a reducing agent and a coligand to form a stable radiotracer.

This method is designed to achieve high radiochemical purity and stability, making the resulting tracer, [ $^{99m}\text{Tc}$ ]Tc-HYNIC-**Gly-Glu-Gly**, suitable for subsequent tracer studies.

## Materials and Reagents

- **Gly-Glu-Gly** peptide ( $\geq 98\%$  purity)

- Succinimidyl-6-hydrazinonicotinate acetone hydrazone (Succinimidyl-HYNIC)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Sodium Pertechnetate ( $[^{99m}\text{Tc}]\text{NaTcO}_4$ ) eluted from a  $^{99}\text{Mo}/^{99m}\text{Tc}$  generator
- Tricine (N-[Tris(hydroxymethyl)methyl]glycine)
- Stannous Chloride Dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Hydrochloric Acid (HCl), 0.1 N
- Sodium Acetate Buffer, 0.5 M, pH 5.0
- Sterile, pyrogen-free water for injection
- Sep-Pak C18 cartridges
- Ethanol, absolute
- Saline, 0.9% sterile
- Human Serum
- Instant Thin-Layer Chromatography (ITLC-SG) strips
- Acetone, analytical grade
- Reaction vials, sterile, pyrogen-free

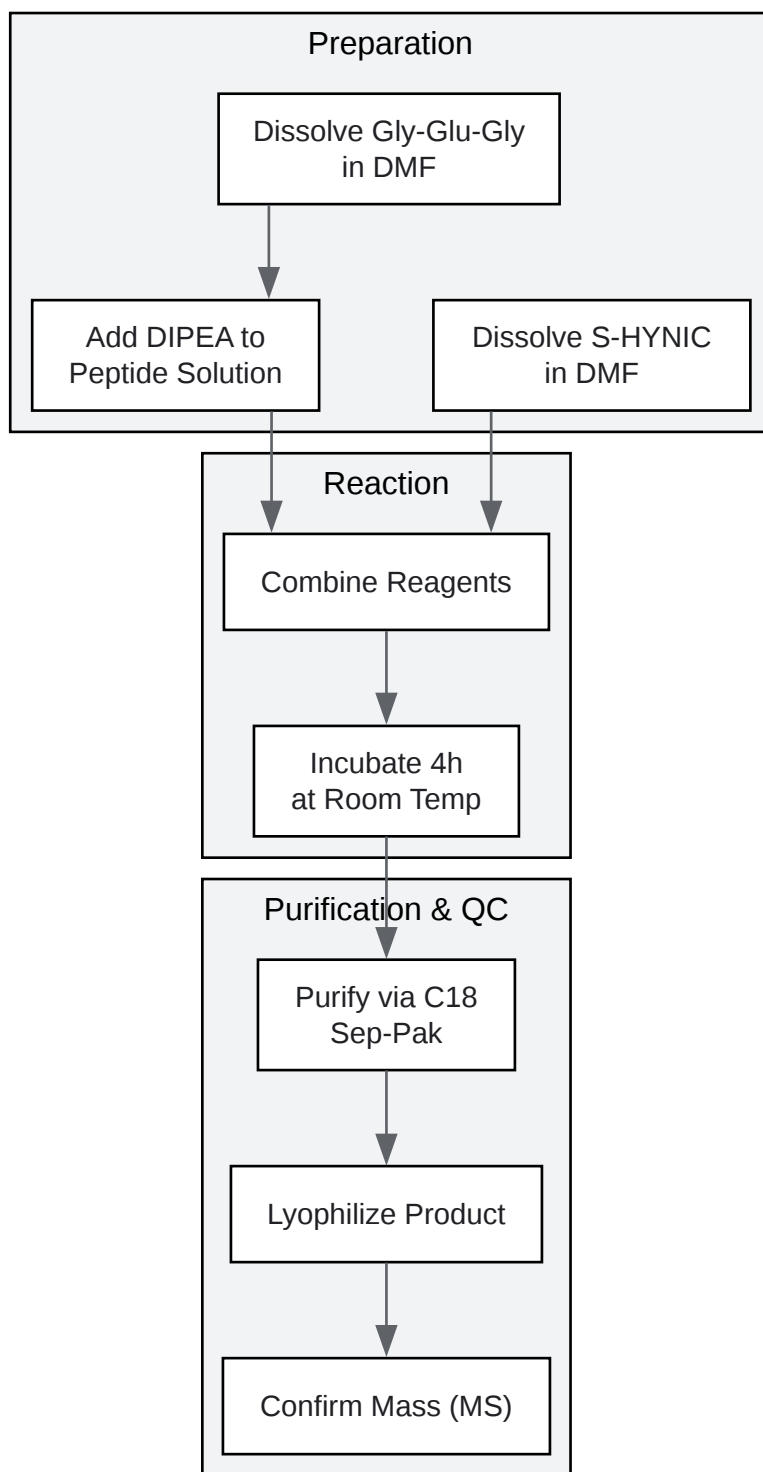
## Experimental Protocols

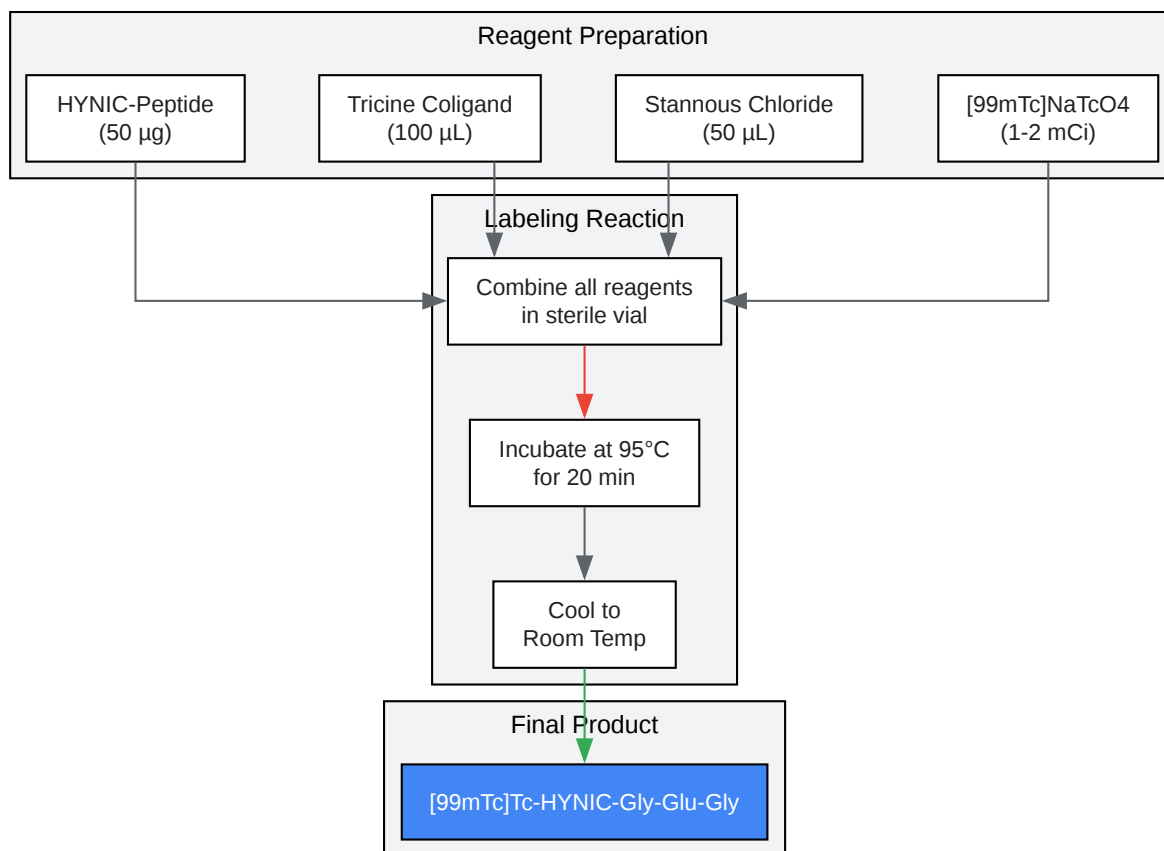
### Protocol 1: Conjugation of HYNIC to Gly-Glu-Gly

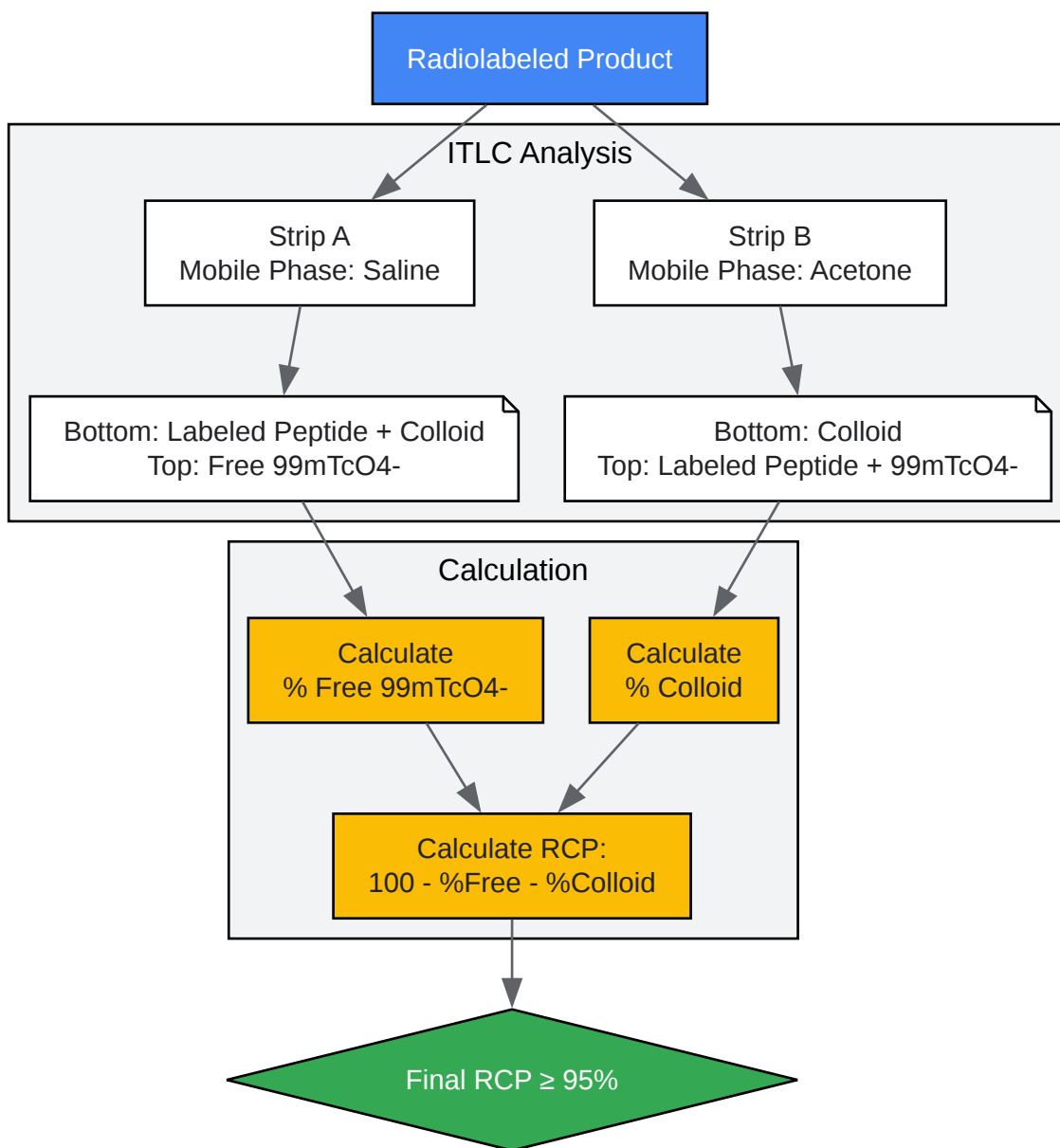
This procedure attaches the HYNIC chelator to the primary amine at the N-terminus of the **Gly-Glu-Gly** peptide.

- Dissolve 5 mg of **Gly-Glu-Gly** in 500  $\mu\text{L}$  of anhydrous DMF in a sterile microcentrifuge tube.

- Add 10  $\mu$ L of DIPEA to the peptide solution to create a basic environment.
- In a separate tube, dissolve 10 mg of Succinimidyl-HYNIC in 500  $\mu$ L of anhydrous DMF.
- Add the Succinimidyl-HYNIC solution to the peptide solution in a 3:1 molar excess.
- Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
- Purify the resulting HYNIC-**Gly-Glu-Gly** conjugate using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water.
- Elute the product with an ethanol/water mixture.[\[1\]](#)
- Lyophilize the purified conjugate and store at -20°C until use. Confirm the molecular mass via mass spectrometry.[\[2\]](#)







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## References

- 1. [jnm.snmjournals.org](http://jnm.snmjournals.org) [jnm.snmjournals.org]

- 2. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
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